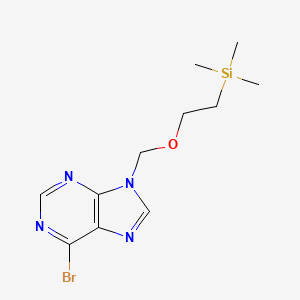
1,4-Benzothiazepine-8-carbonitrile, 3-butyl-3-ethyl-2,3,4,5-tetrahydro-7-methoxy-5-phenyl-, 1,1-dioxide, (3R,5R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzothiazepine-8-carbonitrile, 3-butyl-3-ethyl-2,3,4,5-tetrahydro-7-methoxy-5-phenyl-, 1,1-dioxide, (3R,5R)- is a complex organic compound with a unique structure that includes a benzothiazepine ring, a carbonitrile group, and various substituents
Preparation Methods
The synthesis of 1,4-Benzothiazepine-8-carbonitrile, 3-butyl-3-ethyl-2,3,4,5-tetrahydro-7-methoxy-5-phenyl-, 1,1-dioxide, (3R,5R)- involves several stepsCommon reagents used in the synthesis include aromatic aldehydes, malononitrile, and ammonium acetate . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups. Common reagents and conditions used in these reactions include p-toluenesulfonic acid in toluene, which can lead to the formation of indole products. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Benzothiazepine-8-carbonitrile, 3-butyl-3-ethyl-2,3,4,5-tetrahydro-7-methoxy-5-phenyl-, 1,1-dioxide, (3R,5R)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and the biological system being studied. Generally, the compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity and influencing various cellular processes .
Comparison with Similar Compounds
1,4-Benzothiazepine-8-carbonitrile, 3-butyl-3-ethyl-2,3,4,5-tetrahydro-7-methoxy-5-phenyl-, 1,1-dioxide, (3R,5R)- can be compared with other similar compounds, such as:
Indole derivatives: These compounds share some structural similarities and exhibit various biological activities.
Benzothiazole derivatives: Similar in structure and often studied for their medicinal properties.
Imidazole derivatives: Known for their therapeutic potential and used in various chemical and biological applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C23H28N2O3S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
(3R,5R)-3-butyl-3-ethyl-7-methoxy-1,1-dioxo-5-phenyl-4,5-dihydro-2H-1λ6,4-benzothiazepine-8-carbonitrile |
InChI |
InChI=1S/C23H28N2O3S/c1-4-6-12-23(5-2)16-29(26,27)21-13-18(15-24)20(28-3)14-19(21)22(25-23)17-10-8-7-9-11-17/h7-11,13-14,22,25H,4-6,12,16H2,1-3H3/t22-,23-/m1/s1 |
InChI Key |
KBMAOLDNCSMGSE-DHIUTWEWSA-N |
Isomeric SMILES |
CCCC[C@@]1(CS(=O)(=O)C2=C(C=C(C(=C2)C#N)OC)[C@H](N1)C3=CC=CC=C3)CC |
Canonical SMILES |
CCCCC1(CS(=O)(=O)C2=C(C=C(C(=C2)C#N)OC)C(N1)C3=CC=CC=C3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-((5-Bromo-[1,1'-biphenyl]-2-yl)oxy)azetidine](/img/structure/B11832179.png)

![2-[[(2S)-2-[1H-indol-4-yl(methyl)amino]-3-methylbutanoyl]amino]prop-2-enoic acid](/img/structure/B11832184.png)

![(1R,6S)-3-(4-methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11832199.png)
![4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride](/img/structure/B11832210.png)

![(R)-Methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11832216.png)


![Methyl 5-bromo-7-oxo-1,1a,7,7a-tetrahydrocyclopropa[b]chromene-1a-carboxylate](/img/structure/B11832233.png)
![10-Bromobenzo[b]naphtho[2,1-d]thiophene](/img/structure/B11832239.png)
![N-{[(2R,4aR,7aS)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl}aniline](/img/structure/B11832255.png)
